2-Fluoroacrylic acid chemical structure and properties
2-Fluoroacrylic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-fluoroacrylic acid (2-FAA), a versatile fluorinated monomer with significant applications in polymer science and pharmaceutical development. We will delve into its unique chemical structure, physicochemical properties, reactivity, synthesis, and key applications, offering field-proven insights for its practical use.
Molecular Structure and Physicochemical Properties
2-Fluoroacrylic acid (IUPAC name: 2-fluoroprop-2-enoic acid) is a derivative of acrylic acid where a fluorine atom replaces the hydrogen on the α-carbon.[1][2] This single atomic substitution has a profound impact on the molecule's electronic properties and reactivity.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect (-I effect). This effect polarizes the molecule, influencing the acidity of the carboxylic acid group and the reactivity of the carbon-carbon double bond. The presence of fluorine can significantly alter the properties of polymers derived from this monomer, often enhancing thermal stability and chemical resistance.[3]
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 430-99-9 | [1][4] |
| Molecular Formula | C₃H₃FO₂ | [1][5][6][7] |
| Molecular Weight | 90.05 g/mol | [1][5][6][7] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 52 °C | [5] |
| Boiling Point | 152-154 °C (at 760 mmHg) | [3] |
| pKa | 2.68 (at 25°C) | [3] |
| Solubility | Miscible with polar solvents | [3] |
Spectroscopic Characterization
Accurate characterization of 2-fluoroacrylic acid is crucial for confirming its identity and purity. Below are typical spectroscopic data.
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts are observed for the vinyl protons and the acidic proton of the carboxylic acid. Typical signals include multiplets for the two non-equivalent vinyl protons (δ 5.17-5.62 and δ 5.62-6.07) and a singlet for the carboxylic acid proton (δ 7.20-7.45).[8][9]
-
¹⁹F NMR (400 MHz, CDCl₃): A characteristic signal for the fluorine atom is observed, typically as a doublet of doublets. A representative chemical shift is around -118.55 ppm.[8][9][10]
Chemical Reactivity and Synthetic Utility
The reactivity of 2-fluoroacrylic acid is dominated by the interplay between the carboxylic acid group and the fluorine-substituted alkene.
-
Polymerization: 2-FAA is a valuable monomer for creating fluorinated polyacrylates.[3][11] The resulting polymers often exhibit enhanced properties compared to their non-fluorinated analogs, such as increased thermal stability and chemical resistance.[3] The polymerization can be initiated using standard methods for acrylic monomers.
-
Esterification: The carboxylic acid group can readily undergo esterification with various alcohols in the presence of an acid catalyst to produce 2-fluoroacrylate esters.[8][10] These esters, such as methyl 2-fluoroacrylate, are also important monomers and intermediates in organic synthesis.[12][13]
-
Nucleophilic Addition: The electron-withdrawing fluorine atom makes the β-carbon of the double bond susceptible to nucleophilic attack, a key feature in its synthetic applications.
Below is a diagram illustrating the key reactive sites of 2-fluoroacrylic acid.
Caption: Key reactive sites of 2-Fluoroacrylic Acid.
Synthesis Protocol: Oxidation of 2-Fluoroacrolein
One common method for synthesizing 2-fluoroacrylic acid is the oxidation of 2-fluoroacrolein. The following protocol is adapted from a patented procedure.[8]
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory with appropriate safety measures.
Materials:
-
2-Fluoroacrolein
-
Ferric chloride (FeCl₃)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate
-
n-Heptane
-
Water (deionized)
Equipment:
-
Four-necked flask (250 mL)
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL four-necked flask, combine 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.[8]
-
Temperature Control: Begin stirring the mixture and maintain a constant temperature of 30 °C.[8]
-
Oxidant Addition: Slowly add 40.8 g (0.36 mol) of 30% hydrogen peroxide solution dropwise to the reaction mixture.[8]
-
Reaction: After the addition is complete, continue stirring the mixture at 30 °C for 2 hours.[8]
-
Extraction: Add 20 g of ethyl acetate to the flask and transfer the contents to a separatory funnel for extraction.[8]
-
Washing: Wash the organic phase with water.[8]
-
Concentration: Concentrate the organic phase until dry using a rotary evaporator to obtain the crude 2-fluoroacrylic acid product.[8]
-
Crystallization: Crystallize the crude product from 10 g of n-heptane to yield the purified 2-fluoroacrylic acid.[8]
The expected yield for this process is approximately 90%.[8]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of 2-Fluoroacrylic Acid.
Applications in Research and Development
The unique properties of 2-fluoroacrylic acid make it a valuable building block in several advanced applications.
Polymer Science
2-Fluoroacrylic acid is a key monomer in the synthesis of specialty fluorinated polymers.[14][15] These polymers are utilized in high-performance applications such as:
-
Weather-resistant coatings: Copolymers containing 2-FAA exhibit exceptional UV stability.[3]
-
Adhesives and sealants: The fluorine content enhances chemical resistance and durability.[14]
-
Fuel cell membranes: Sulfonated copolymers have shown promise in high-temperature proton-exchange membrane (PEM) fuel cells.[3]
Drug Development and Pharmaceuticals
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. 2-Fluoroacrylic acid serves as a versatile building block in this context.[3][12]
-
Antiviral Drug Synthesis: It is a critical component in the synthesis of neuraminidase inhibitors, such as fluorinated derivatives of oseltamivir, leading to improved bioavailability.[3]
-
Targeted Drug Delivery: Functionalized derivatives of 2-FAA can form pH-responsive polymers for targeted chemotherapy.[3] The fluorine atoms also offer the potential for ¹⁹F magnetic resonance imaging (MRI) compatibility in theranostic nanoparticles.[3]
Safety and Handling
2-Fluoroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][16] It may also be corrosive to metals.[5][16]
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[16]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][16]
-
Keep containers securely sealed when not in use.[16]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
In Case of Exposure:
-
Skin or hair contact: Immediately flush with large amounts of water and remove contaminated clothing.[4][16]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]
In all cases of exposure, seek immediate medical attention.[4][16]
Conclusion
2-Fluoroacrylic acid is a highly functionalized monomer with a unique combination of properties conferred by the α-fluorine substituent. Its utility in creating advanced polymers with enhanced stability and its role as a key building block in pharmaceutical research underscore its importance. A thorough understanding of its reactivity, synthesis, and handling is essential for harnessing its full potential in scientific and industrial applications.
References
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Zhishang Bio. 2-Fluoroacrylic acid CAS 430-99-9. [Link]
-
CAS Common Chemistry. Methyl 2-fluoro-2-propenoate. [Link]
-
European Patent Office. METHOD FOR PREPARING 2-FLUOROACRYLATE - EP 3647304 B1. [Link]
- Google Patents.
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European Patent Office. METHOD FOR PREPARING 2-FLUOROACRYLATE - EP 3647304 A1. [Link]
-
National Center for Biotechnology Information. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem. [Link]
- Google Patents.
-
SpectraBase. 2-FLUOROACRYLIC-ACID-FLUORIDE - Optional[19F NMR] - Chemical Shifts. [Link]
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precisionFDA. 2-FLUOROACRYLIC ACID. [Link]
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ResearchGate. α-Fluoroacrylates: synthesis, properties and use. [Link]
-
New Haven Pharma. 2-Fluoroacrylic acid. [Link]
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